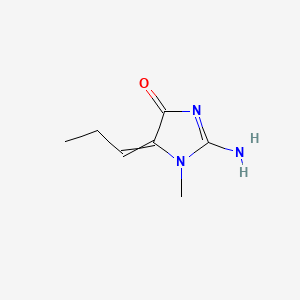

2-Amino-1-methyl-5-propylideneimidazol-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-1-methyl-5-propylideneimidazol-4-one is a heterocyclic compound with the molecular formula C7H11N3O It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-5-propylideneimidazol-4-one typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

2-Amino-1-methyl-5-propylideneimidazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the imidazole ring.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that analogs of 2-Amino-1-methyl-5-propylideneimidazol-4-one may exhibit significant anticancer activity. For instance, cyclocreatine, a creatine analog, has been shown to enhance the efficacy of existing chemotherapeutic agents. This compound may protect tissues from ischemic damage, suggesting its utility in organ transplantation settings .

Neuroprotective Effects

Studies have suggested that compounds related to this compound could have neuroprotective effects. These compounds may play a role in mitigating neurological disorders by improving creatine metabolism, which is crucial for energy homeostasis in neuronal cells .

Biochemical Applications

Role in Creatine Metabolism

this compound is involved in the metabolism of creatine and creatinine. It acts as a substrate in the synthesis of creatine, which is essential for ATP regeneration in muscle and brain tissues. The regulation of creatine levels is critical for muscle function and energy metabolism .

Potential as a Dietary Supplement

Due to its role in energy metabolism, there is interest in the use of this compound as a dietary supplement. It may enhance athletic performance by increasing muscle creatine levels, thus improving endurance and recovery times .

Nutritional Applications

Enhancement of Nutritional Value

Incorporating this compound into nutritional formulations could enhance their health benefits. Its potential to improve energy metabolism makes it a candidate for inclusion in supplements aimed at athletes or individuals with high physical demands .

Case Study 1: Anticancer Activity

A study investigated the effects of cyclocreatine on cancer cell lines. Results indicated that cyclocreatine significantly reduced cell viability in several cancer types when used in conjunction with standard chemotherapeutics. This suggests that compounds related to this compound may have synergistic effects when combined with existing cancer treatments .

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of creatine analogs demonstrated a reduction in neuronal cell death and improved motor function outcomes. This highlights the potential therapeutic role of this compound in neuroprotective strategies .

作用机制

The mechanism by which 2-Amino-1-methyl-5-propylideneimidazol-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor function.

相似化合物的比较

Similar Compounds

Imidazole: The parent compound, which shares the core five-membered ring structure.

Histidine: An amino acid containing an imidazole ring, important in biological systems.

Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

Uniqueness

2-Amino-1-methyl-5-propylideneimidazol-4-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

生物活性

2-Amino-1-methyl-5-propylideneimidazol-4-one (AMPI) is a compound of significant interest due to its biological activity, particularly in mutagenesis and potential therapeutic applications. This article provides a detailed overview of the biological activity of AMPI, including its mechanisms, effects on cellular processes, and implications in health and disease.

AMPI has the molecular formula C7H11N3O and is classified under heterocyclic compounds. Its structure features an imidazole ring, which is crucial for its biological interactions. The compound is known for its role in various biochemical pathways, particularly in the context of creatine metabolism.

Biological Activity

1. Mutagenic Properties

AMPI has been identified as a mutagenic agent, particularly in studies involving bacterial strains such as Salmonella. Research indicates that it can induce mutations, which raises concerns about its potential carcinogenic effects. A study highlighted that AMPI and similar compounds derived from non-enzymatic browning reactions exhibit significant mutagenic activity, suggesting a need for further investigation into their safety profiles .

2. Mechanism of Action

The mechanism by which AMPI exerts its biological effects is not entirely elucidated but appears to involve the disruption of normal cellular processes. It is hypothesized that AMPI may interfere with DNA replication or repair mechanisms, leading to increased mutation rates. This effect is particularly relevant in the context of dietary intake and the formation of food-derived mutagens .

Case Studies and Research Findings

Case Study 1: Mutagenesis in Food Products

In a study investigating the formation of heterocyclic amines during cooking processes, AMPI was isolated as a significant mutagenic compound. This research demonstrated that cooking methods can lead to the formation of AMPI from precursors found in meat products, emphasizing the importance of cooking practices on food safety .

Case Study 2: Implications for Cancer Research

AMPI's role as a potential anticancer agent has been explored in several studies. It has been shown to act synergistically with other chemotherapeutics, enhancing their efficacy against cancer cells while potentially reducing side effects associated with conventional treatments . This dual role highlights AMPI's potential as both a harmful mutagen and a beneficial therapeutic agent.

Summary Table of Biological Activities

属性

分子式 |

C7H11N3O |

|---|---|

分子量 |

153.18 g/mol |

IUPAC 名称 |

2-amino-1-methyl-5-propylideneimidazol-4-one |

InChI |

InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11) |

InChI 键 |

JJGGBWHFVLMEER-UHFFFAOYSA-N |

规范 SMILES |

CCC=C1C(=O)N=C(N1C)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。